4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one
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Overview
Description
4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one is a complex organic compound that features a unique combination of a pyridine ring substituted with chlorine and fluorine atoms, a cyclopropyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. The fluoropyridine can be synthesized using methods such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for hydrogenation, and potassium permanganate for oxidation . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and chlorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The cyclopropyl and piperazine moieties contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and piperazine derivatives, such as:
- 4-Fluoropyridine
- 5-Chloro-2-fluoropyridine
- 1-Cyclopropylpiperazine
Uniqueness
What sets 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the cyclopropyl and piperazine moieties, makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-(5-chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c14-10-5-8(6-16-12(10)15)13(20)17-3-4-18(9-1-2-9)11(19)7-17/h5-6,9H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMWMALDKGQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2=O)C(=O)C3=CC(=C(N=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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